molecular formula C24H18Cl2N2O3S B11713279 (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11713279
M. Wt: 485.4 g/mol
InChI Key: AWMARSORQOEPHE-LPYMAVHISA-N
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Description

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, chloroaniline, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the chloroaniline and methoxyphenyl groups via nucleophilic substitution reactions. The reaction conditions usually require the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloroaniline and methoxyphenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (hydrogen peroxide, potassium permanganate), reducing agents (sodium borohydride, lithium aluminum hydride), and nucleophiles (sodium methoxide, potassium tert-butoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds. These products can be further analyzed and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O3S/c1-30-21-12-15(10-11-20(21)31-14-16-6-2-3-7-17(16)25)13-22-23(29)28-24(32-22)27-19-9-5-4-8-18(19)26/h2-13H,14H2,1H3,(H,27,28,29)/b22-13+

InChI Key

AWMARSORQOEPHE-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4Cl

Origin of Product

United States

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